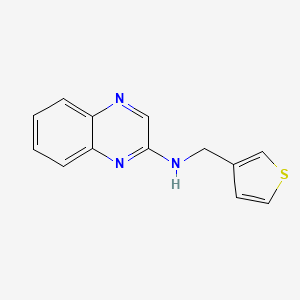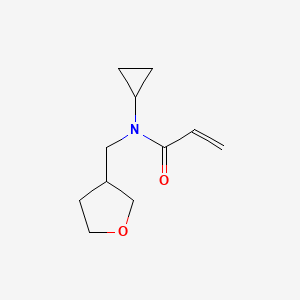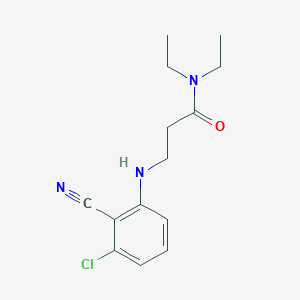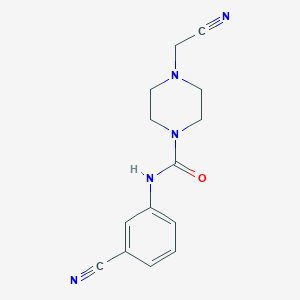![molecular formula C11H15N3S B7575838 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole, also known as MIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole also modulates the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In vivo, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to improve cognitive function and to protect against neurodegenerative diseases. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has also been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
未来方向
There are several future directions for research on 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole. One area of research is the development of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole-based materials with unique properties for use in various applications. Another area of research is the investigation of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole as a potential therapeutic agent for neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole and to identify any potential side effects or toxicity.
合成方法
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole can be synthesized using a multi-step process that involves the reaction of 2-methylimidazole with chloroacetic acid, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropane and thioacetamide. The final product is obtained through purification and isolation techniques.
科学研究应用
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been investigated for its anti-inflammatory and anti-cancer properties. In pharmacology, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have neuroprotective effects and to improve cognitive function. In material science, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8(2)11-13-10(7-15-11)6-14-5-4-12-9(14)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLXLHFJNGDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)



![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
